5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid
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Overview
Description
5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid is a heterocyclic compound that features both an oxazole ring and a trifluoromethyl group. The presence of the trifluoromethyl group imparts unique chemical properties, making it valuable in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid typically involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the trifluoromethyl group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like organolithium compounds or Grignard reagents can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution can lead to a variety of functionalized derivatives .
Scientific Research Applications
5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: The compound finds applications in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The oxazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
5-methyl-3-(trifluoromethyl)-1,2-oxazole: Lacks the carboxylic acid group.
3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid: Lacks the methyl group.
5-methyl-1,2-oxazole-4-carboxylic acid: Lacks the trifluoromethyl group
Uniqueness
The presence of both the trifluoromethyl group and the carboxylic acid group in 5-methyl-3-(trifluoromethyl)-1,2-oxazole-4-carboxylic acid imparts unique chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets. These features make it a valuable compound in various scientific and industrial applications .
Properties
CAS No. |
354795-48-5 |
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Molecular Formula |
C6H4F3NO3 |
Molecular Weight |
195.1 |
Purity |
95 |
Origin of Product |
United States |
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